({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine
Description
The compound ({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine (CAS: 883542-85-6) is a piperidine derivative featuring a 3-fluorophenyl ethyl substituent at the 1-position and a methylamine group attached via a methyl linkage at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₂₃FN₂ (molecular weight: 250.35 g/mol). Predicted physicochemical properties include a density of 1.016 g/cm³, boiling point of 326.8°C, and pKa of 10.41, indicating moderate basicity . The compound is classified as an irritant (Xi hazard symbol), requiring standard safety precautions during handling .
Properties
IUPAC Name |
1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2/c1-17-12-14-6-9-18(10-7-14)8-5-13-3-2-4-15(16)11-13/h2-4,11,14,17H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYXGSGLRTYLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine typically involves the reaction of 3-fluorophenylethylamine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
4-Fluorophenyl Analogs
- Example: {1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methylamine oxalate (CAS: 1177321-27-5) This analog substitutes the 3-fluorophenyl group with a 4-fluorophenyl moiety. Key Difference: The para-fluoro substitution may alter electronic effects and receptor binding compared to the meta-fluoro derivative.
Methoxy-Substituted Analogs
- Its molecular weight is 262.39 g/mol, slightly higher than the 3-fluoro analog . Application: Used as a pharmaceutical intermediate, though specific biological data are unavailable .
Modifications to the Amine Group
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Structural Modifications and Potential Impacts
Biological Activity
The compound ({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine , also referred to as 4-(3-fluorophenyl)-N,N-dimethyl-1-piperidineethanamine , is a complex organic molecule with potential pharmacological applications. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring and a fluorophenyl group, which contribute to its biological activity. Below is the chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | {1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methanamine |
| CAS Number | 883542-85-6 |
| Molecular Formula | C14H21FN2 |
| Molecular Weight | 234.33 g/mol |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. It has been identified as an antagonist at the 5HT2A receptor , which is implicated in various psychiatric disorders such as schizophrenia and anxiety . The piperidine structure facilitates binding to these receptors, influencing neurotransmission and potentially leading to therapeutic effects.
Pharmacological Effects
- Antagonistic Activity : The compound exhibits antagonistic properties at serotonin receptors, making it a candidate for treating conditions like anxiety disorders and schizophrenia .
- Neuroprotective Effects : Studies have indicated that compounds with similar structures may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases .
- Potential for Addiction Treatment : Due to its interaction with dopamine pathways, there is potential for this compound in addressing addiction-related behaviors.
In Vivo Studies
Research conducted on related compounds has shown varying degrees of effectiveness in animal models:
- A study on related piperidine derivatives demonstrated significant reductions in anxiety-like behaviors in rodents when administered at specific dosages .
- Another study highlighted the metabolic profile of similar compounds, noting their distribution in brain tissues and implications for neuroimaging applications .
In Vitro Studies
In vitro assays have revealed the compound's ability to inhibit specific enzymatic activities:
- Compounds structurally related to this amine have shown potent inhibition of acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
